N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide
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Description
N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C17H24N4O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.18484064 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solid-Phase Synthesis Techniques
Isoxazole and oxadiazole-containing compounds, such as N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide, have been synthesized using solid-phase techniques. This approach facilitates the generation of compound libraries for high-throughput screening, potentially leading to new therapeutic agents. The solid-phase synthesis involves sequential reactions, including acylation, 1,3-dipolar cycloaddition, and condensation steps, to construct the isoxazole-oxadiazole framework efficiently (Quan & Kurth, 2004).
Antiepileptic Activity Exploration
The structural motif of this compound is present in compounds investigated for antiepileptic properties. Research has shown that certain 1,3,4-oxadiazole derivatives exhibit significant anticonvulsant activity, highlighting the potential of this chemical structure in developing new treatments for epilepsy (Rajak et al., 2013).
Synthetic Cannabinoids Identification
The chemical framework of this compound is related to synthetic cannabinoids, which are often studied for their pharmacological effects and potential misuse as 'research chemicals'. Differentiation of isomers and characterization of such compounds are crucial for understanding their biological activities and regulatory implications (McLaughlin et al., 2016).
Electrophilic Species Generation
Compounds with oxadiazole structures, similar to this compound, have been used to generate electrophilically activated species. These species are highly reactive and can undergo various nucleophilic additions, leading to a range of heterocyclic compounds with potential biological activities (Il’in et al., 2018).
HIV Integrase Inhibitors Study
The fluorinated analogs of oxadiazole, similar to the compound , have been investigated for their role as HIV integrase inhibitors. This research contributes to the development of new antiretroviral drugs, with studies focusing on metabolic pathways and the identification of major metabolites (Monteagudo et al., 2007).
Properties
IUPAC Name |
N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-3-(2-methylpropyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-11(2)8-13-9-14(23-20-13)17(22)18-10-15-19-16(21-24-15)12-6-4-3-5-7-12/h9,11-12H,3-8,10H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLMHRLOKGNCFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)NCC2=NC(=NO2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.